C-6 Alkyl Chain Requirements for iNOS Inhibition
A comprehensive SAR study of 63 oxycoumarin derivatives identified that 5,7-dimethoxycoumarins bearing a short alkyl chain (1-5 carbons) at C-6 exhibit potent inhibition of iNOS protein expression in LPS-stimulated RAW264.7 macrophages [1]. Among four 5,7-dimethoxycoumarins selected as potent inhibitors, the presence of methoxyl groups at C-5 and C-7 and a short C-6 alkyl chain were essential structural features for activity [1]. The target compound's C-6 side chain contains 4 carbons with a unique chloro and hydroxyl substitution pattern, placing it within the optimal chain length range while offering additional functionalization not present in simpler 6-alkyl analogs.
| Evidence Dimension | iNOS protein expression inhibition (structural requirement) |
|---|---|
| Target Compound Data | C-6 side chain: 4-carbon chain with 3-chloro-2-hydroxy-3-methylbutyl substitution |
| Comparator Or Baseline | 5,7-dimethoxycoumarins with alkyl chains of varying lengths (1-5 carbons optimal; longer/absent chains show reduced activity) |
| Quantified Difference | Presence of short C-6 alkyl chain (1-5 carbons) is essential for potent iNOS inhibitory activity; compounds lacking this feature or bearing longer chains show diminished or absent inhibition |
| Conditions | LPS-stimulated RAW264.7 mouse macrophage cells; Western blot analysis of iNOS protein expression; 63 oxycoumarin derivatives tested |
Why This Matters
For laboratories investigating iNOS-mediated inflammatory pathways or screening for anti-inflammatory leads, this compound represents a structurally qualified candidate that meets the empirically validated SAR requirements for iNOS inhibition, whereas coumarins without the C-6 alkyl chain or with different substitution patterns are unlikely to reproduce the same pharmacological profile.
- [1] Nakamura T, Kodama N, Arai Y, et al. The structure-activity relationship between oxycoumarin derivatives showing inhibitory effects on iNOS in mouse macrophage RAW264.7 cells. J Nat Med. 2009;63(1):15-20. View Source
